molecular formula C19H17N5O2S B244525 4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Katalognummer B244525
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: VJAURPJDAADMQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MMB-FUBINACA and belongs to the class of synthetic cannabinoids. The purpose of

Wirkmechanismus

The mechanism of action of MMB-FUBINACA involves binding to the CB1 receptor, which is predominantly found in the brain and central nervous system. The binding of MMB-FUBINACA to the CB1 receptor results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and altered cognition. However, MMB-FUBINACA has been found to be more potent than other synthetic cannabinoids, which can result in severe adverse effects such as psychosis, seizures, and respiratory depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MMB-FUBINACA in lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. However, the high potency of MMB-FUBINACA also poses a risk of severe adverse effects, which can limit its use in certain experiments. Additionally, the psychoactive effects of MMB-FUBINACA can interfere with the interpretation of behavioral and cognitive assays.

Zukünftige Richtungen

There are several future directions for the study of MMB-FUBINACA. One area of research is the development of novel therapeutic applications for the compound. Another area of research is the investigation of the long-term effects of MMB-FUBINACA on the brain and central nervous system. Additionally, the study of the structure-activity relationship of MMB-FUBINACA can provide insights into the design of more potent and selective synthetic cannabinoids.
Conclusion:
In conclusion, MMB-FUBINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and affinity for the CB1 receptor make it a potential candidate for the treatment of various neurological disorders. However, its severe adverse effects and psychoactive properties pose a risk to its use in lab experiments and clinical applications. Further research is needed to fully understand the mechanism of action and long-term effects of MMB-FUBINACA, as well as to develop safer and more effective therapeutic applications.

Synthesemethoden

The synthesis method of MMB-FUBINACA involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylamine in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

MMB-FUBINACA has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Eigenschaften

Molekularformel

C19H17N5O2S

Molekulargewicht

379.4 g/mol

IUPAC-Name

4-methoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O2S/c1-11-4-5-14(18-23-24-12(2)21-22-19(24)27-18)10-16(11)20-17(25)13-6-8-15(26-3)9-7-13/h4-10H,1-3H3,(H,20,25)

InChI-Schlüssel

VJAURPJDAADMQA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(C=C4)OC

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.